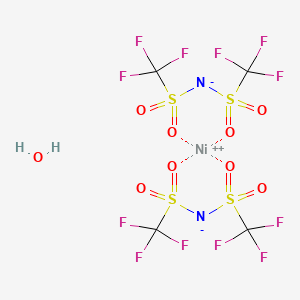
Nickel(II)bis(trifluoromethanesulfonimide)xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nickel(II)bis(trifluoromethanesulfonimide)xhydrate is a coordination compound that features nickel in the +2 oxidation state. This compound is known for its high thermal stability and solubility in organic solvents, making it a valuable reagent in various chemical processes. The presence of trifluoromethanesulfonimide ligands imparts unique properties to the compound, such as enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II)bis(trifluoromethanesulfonimide)xhydrate can be synthesized through the reaction of nickel(II) chloride with lithium bis(trifluoromethanesulfonimide) in an appropriate solvent such as acetonitrile. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the nickel center. The general reaction scheme is as follows:
NiCl2+2LiN(SO2CF3)2→Ni(N(SO2CF3)2)2
Biological Activity
Nickel(II)bis(trifluoromethanesulfonimide)xhydrate (Ni(TFSI)₂·xH₂O) is an organometallic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C4H2F12N2NiO9S4
- Molecular Weight : 637.00 g/mol
- CAS Number : 2067359-93-5
- Hydration State : xH₂O (variable)
Biological Activity Overview
Nickel compounds have been studied for their biological activities, particularly in cancer research. Nickel(II) complexes, including Ni(TFSI)₂, show varied effects on cell proliferation and apoptosis.
-
Induction of Apoptosis :
- Research indicates that certain nickel complexes can induce apoptosis in cancer cell lines. For instance, a study on a related nickel compound, bis(S-citronellalthiosemicarbazonato)nickel(II), demonstrated the ability to block the cell cycle at the G2/M phase and activate caspase-9, leading to programmed cell death in U937 tumor cells .
- DNA Interaction :
- Non-Proliferative Cell Effects :
Table 1: Summary of Biological Activities of this compound
| Study Reference | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| U937 | Apoptosis | Caspase-9 activation | |
| Various | Selective toxicity | Non-mutagenic effects |
Detailed Findings
- Apoptotic Pathways : In the study involving U937 cells, Ni(TFSI)₂ was shown to activate intrinsic apoptotic pathways without causing significant mutagenicity or DNA damage recovery. This suggests a targeted mechanism that could be exploited for cancer therapy .
- Toxicity Assessments : Investigations into the toxicity of Ni(TFSI)₂ reveal that it does not exhibit mutagenic properties in standard assays like the Ames test. This characteristic is crucial for its potential use in therapeutic applications .
Properties
Molecular Formula |
C4H2F12N2NiO9S4 |
|---|---|
Molecular Weight |
637.0 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+);hydrate |
InChI |
InChI=1S/2C2F6NO4S2.Ni.H2O/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;;/h;;;1H2/q2*-1;+2; |
InChI Key |
UXESDHJDHBRMLI-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















